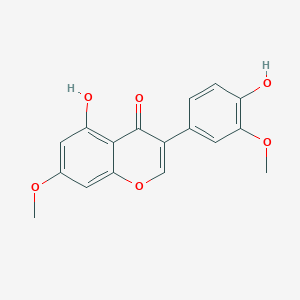

7,3'-Di-O-methylorobol

描述

5,4’-Dihydroxy-7,3’-dimethoxyisoflavone is a naturally occurring isoflavone, a type of flavonoid commonly found in various plants. Isoflavones are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical structure.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,4’-Dihydroxy-7,3’-dimethoxyisoflavone typically involves multiple steps. One common method starts with the conversion of eugenol, a major component of clove oil, into 3,4-dimethoxybenzyl cyanide. This intermediate is then subjected to a Hoeben-Hoesch reaction with phloroglucinol in the presence of a Lewis acid catalyst, such as zinc chloride, to produce 3,4-dimethoxybenzyl-2’,4’,6’-trihydroxyphenyl ketone (deoxybenzoin intermediate). The final cyclization step involves reagents like boron trifluoride etherate, dimethylformamide, and phosphorus oxychloride, yielding 5,4’-Dihydroxy-7,3’-dimethoxyisoflavone .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the synthetic route described above can be scaled up for larger production with appropriate optimization of reaction conditions and purification steps.

化学反应分析

Types of Reactions: 5,4’-Dihydroxy-7,3’-dimethoxyisoflavone undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional hydroxyl groups or convert hydroxyl groups to carbonyl groups.

Reduction: This reaction can reduce carbonyl groups to hydroxyl groups.

Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

科学研究应用

7,3'-Di-O-methylorobol exhibits several biological activities that make it a subject of interest in scientific research:

- Anticancer Properties : Research indicates that this compound possesses anticancer properties. It has been evaluated for its ability to inhibit cytochrome P450-dependent enzymes and glutathione S-transferase, which are involved in drug metabolism and detoxification processes. These inhibitory effects suggest its potential as a chemopreventive agent .

- Antioxidant Activity : The compound has shown significant antioxidant activity in various assays, indicating its potential to mitigate oxidative stress-related damage in cells. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

- Anti-inflammatory Effects : this compound has been studied for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Pharmacological Applications

The pharmacological applications of this compound are diverse:

- Cancer Therapy : Due to its ability to inhibit specific enzymes involved in cancer progression, there is potential for this compound to be developed into a therapeutic agent for various cancers. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth in vitro .

- Diabetes Management : Preliminary studies suggest that this compound may enhance insulin sensitivity and improve glucose metabolism, making it a candidate for diabetes management strategies .

- Neuroprotective Effects : There is emerging evidence that flavonoids like this compound may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's disease. Its antioxidant properties play a role in protecting neuronal cells from oxidative damage .

Case Studies

- In Vitro Studies on Anticancer Effects : A study evaluated the effects of this compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways .

- Oxidative Stress Mitigation : Another study focused on the antioxidant capacity of this compound using cell cultures exposed to oxidative stressors. The findings demonstrated that the compound effectively reduced reactive oxygen species (ROS) levels and protected cellular integrity .

- Inflammation Reduction : Research investigating the anti-inflammatory effects of this compound showed a decrease in pro-inflammatory cytokine production in macrophage cell lines treated with lipopolysaccharides (LPS) .

作用机制

The mechanism of action of 5,4’-Dihydroxy-7,3’-dimethoxyisoflavone involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

Anticancer Activity: It induces apoptosis (programmed cell death) in cancer cells by activating caspases and inhibiting cell proliferation pathways.

相似化合物的比较

5,7-Dihydroxy-4’-methoxyisoflavone: Known for its anticancer and anti-inflammatory properties.

7,3’-Dihydroxy-5’-methoxyisoflavone: Also exhibits antioxidant and anticancer activities.

7,2’-Dihydroxy-3’,4’-dimethoxyisoflavan: Known for its biological activity and potential therapeutic applications

Uniqueness: 5,4’-Dihydroxy-7,3’-dimethoxyisoflavone stands out due to its specific substitution pattern, which may confer unique biological activities and reactivity compared to other isoflavones. Its dual hydroxyl and methoxy groups provide a balance of hydrophilic and lipophilic properties, enhancing its potential as a versatile bioactive compound.

生物活性

7,3'-Di-O-methylorobol, also known as 5,4'-Dihydroxy-7,3'-dimethoxyisoflavone, is a naturally occurring isoflavone primarily isolated from Sophora japonica . This compound has gained attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound based on various studies and findings.

- Molecular Formula : CHO

- Molecular Weight : 314.29 g/mol

- Melting Point : 179-180 °C

- CAS Number : 104668-88-4

This compound exhibits its biological effects through several mechanisms:

- Antioxidant Activity : It has been shown to scavenge free radicals and reduce oxidative stress in various biological systems.

- Enzyme Inhibition : The compound inhibits glutathione S-transferase (GST) activity significantly (up to 75% inhibition), which is crucial for detoxification processes in cells .

- Cell Signaling Modulation : It influences cellular signaling pathways and gene expression, potentially altering cellular responses to stress and inflammation.

Anticancer Properties

Research indicates that this compound possesses significant anticancer potential:

- In vitro Studies : In cell line studies, it has demonstrated cytotoxic effects against various cancer types, including breast cancer (MCF-7) and lung cancer (NCI-H460). The compound shows IC values ranging from 4 to 10 µg/ml across different cell lines, indicating strong growth inhibitory activity .

| Cell Line | IC (µg/ml) |

|---|---|

| MCF-7 | ~4 |

| NCI-H460 | ~4 |

| OVCAR-3 | ~4 |

| HT-29 | >10 |

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines. In animal models, it has been shown to reduce inflammation markers significantly compared to control groups .

Analgesic Activity

In studies involving acetic acid-induced writhing in mice, this compound exhibited analgesic effects comparable to aspirin. The percentage of pain relief was reported at approximately 86.9%, indicating its potential use as a natural analgesic agent .

Case Studies and Experimental Findings

Several studies have explored the effects of this compound in different contexts:

- Study on Antioxidant Activity :

- Cytotoxicity Assessment :

属性

IUPAC Name |

5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-21-10-6-13(19)16-15(7-10)23-8-11(17(16)20)9-3-4-12(18)14(5-9)22-2/h3-8,18-19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMQZMHHAWZDJOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401314292 | |

| Record name | 7,3′-Di-O-methylorobol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4',5-Dihydroxy-3',7-dimethoxyisoflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033989 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

104668-88-4 | |

| Record name | 7,3′-Di-O-methylorobol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104668-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,3′-Di-O-methylorobol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4',5-Dihydroxy-3',7-dimethoxyisoflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033989 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

179 °C | |

| Record name | 4',5-Dihydroxy-3',7-dimethoxyisoflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033989 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 5,4'-Dihydroxy-7,3'-dimethoxyisoflavone relate to its activity compared to other compounds in the study?

A: While the study doesn't delve deep into structure-activity relationships, it reveals that 5,4'-Dihydroxy-7,3'-dimethoxyisoflavone exhibited significant inhibition (almost 75%) of GST activity. [] Interestingly, another isoflavone identified in the study, 5,4′-dihydroxy-7,5′,3′-trimethoxyisoflavone, demonstrated the strongest GST inhibition. [] This observation suggests that the number and position of methoxy groups on the isoflavone skeleton could play a crucial role in determining their inhibitory potency against GST. Further investigations focusing on structural modifications and their impact on activity are necessary to establish a concrete structure-activity relationship.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。